molecular formula C4H8N2 B1582908 2-Aminobutanenitrile CAS No. 40651-89-6

2-Aminobutanenitrile

Cat. No.: B1582908
CAS No.: 40651-89-6
M. Wt: 84.12 g/mol
InChI Key: DQQIUVCNBOJDGF-UHFFFAOYSA-N
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Description

2-Aminobutanenitrile is a chemical compound with the molecular formula C4H8N2 . It has an average mass of 84.120 Da and a monoisotopic mass of 84.068748 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a melting point of 143-145 °C and a boiling point of 50 °C (at a pressure of 3 Torr) . Its density is predicted to be 0.914±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Important Intermediates

2-Aminobutanenitrile is a key intermediate in the synthesis of various compounds. A study by Capon et al. (2020) outlines the improved synthesis of 4-aminobutanenitrile, a compound significant for neurological disorder therapeutics, particularly for Parkinson’s and Alzheimer’s diseases. This synthesis also serves as an industrial precursor to pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).

Biocatalysis in Amino Acid Synthesis

The compound plays a role in biocatalysis, specifically in amino acid synthesis. Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This synthesis involved coupling an aldol reaction with a stereoselective transamination, utilizing this compound derivatives (Hernández, Bujons, Joglar, Charnock, D. D. María, Fessner, & Clapés, 2017).

Analytical Chemistry Applications

In analytical chemistry, 2-aminobutane (a related compound) has been used to control potato-tuber diseases, necessitating a sensitive method for residue determination, as explored by Scudamore (1980). This involved distilling the amine from potatoes and analyzing it using high-performance liquid chromatography (Scudamore, 1980).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, derivatives of this compound are often studied. For instance, Bloomer et al. (2012) investigated the effects of 2-nitrooxy ethyl 2-amino 3-methylbutanoate gel on resistance exercise performance and blood nitrate/nitrite in trained men, highlighting its application in sports and nutrition science (Bloomer, Alleman, Cantrell, Farney, & Schilling, 2012).

Safety and Hazards

2-Aminobutanenitrile is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-aminobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIUVCNBOJDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329305
Record name 2-aminobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40651-89-6
Record name 2-aminobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the novel synthesis method for 2-Aminobutanenitrile described in recent research?

A1: The research highlights a new approach to synthesizing this compound that boasts several advantages over traditional methods. [] This method involves reacting hydrogen cyanide, ammonia, and n-propanal to produce this compound. [] A significant advantage is the direct hydrolysis of the intermediate, this compound, into the final product. [] This direct route minimizes byproduct formation, leading to a higher yield and purity of the desired compound. [] Additionally, this method is environmentally friendly, producing minimal waste and avoiding the generation of mass waste salts often associated with sodium cyanide processes. []

Q2: How does the cyano group in this compound influence its reactivity during deamination reactions?

A2: Studies investigating the nitrous acid deamination of this compound reveal the significant influence of the cyano group on the reaction pathway. [] The presence of the electron-withdrawing cyano group destabilizes the carbocation intermediate that typically forms during these reactions. [] This destabilization favors the SN2 (substitution nucleophilic bimolecular) mechanism over the SN1 (substitution nucleophilic unimolecular) pathway. [] Consequently, nucleophilic attack occurs with a preference for inversion of configuration at the reaction center. [] This insight highlights the significant role of substituents in directing reaction outcomes and provides valuable information for predicting the behavior of similar compounds.

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